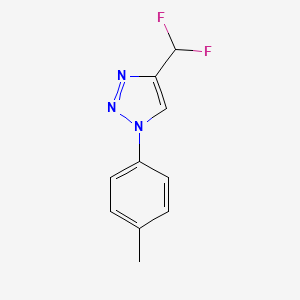
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a 4-methylphenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The difluoromethyl and 4-methylphenyl groups are introduced through subsequent functionalization reactions.
Reaction Conditions: The cycloaddition reaction is usually carried out under mild conditions, often in the presence of a copper catalyst. The functionalization reactions may require specific reagents and conditions, such as the use of difluoromethylating agents and appropriate solvents.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes and optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
Applications De Recherche Scientifique
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole, 4-(methyl)-1-(4-methylphenyl)-: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
1H-1,2,3-Triazole, 4-(chloromethyl)-1-(4-methylphenyl)-: The presence of a chloromethyl group instead of a difluoromethyl group may lead to variations in reactivity and applications.
1H-1,2,3-Triazole, 4-(trifluoromethyl)-1-(4-methylphenyl)-: The trifluoromethyl group may impart different electronic and steric effects compared to the difluoromethyl group, influencing the compound’s behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
916151-15-0 |
|---|---|
Formule moléculaire |
C10H9F2N3 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-(4-methylphenyl)triazole |
InChI |
InChI=1S/C10H9F2N3/c1-7-2-4-8(5-3-7)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3 |
Clé InChI |
OZVOGVGISOQABN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(N=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


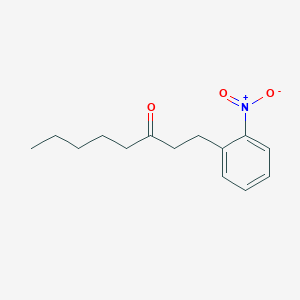
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
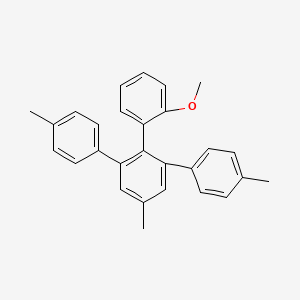
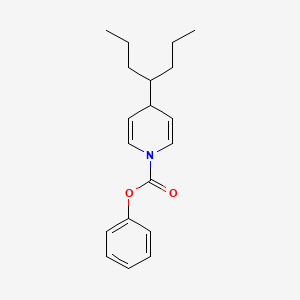

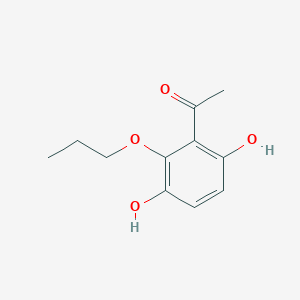
![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
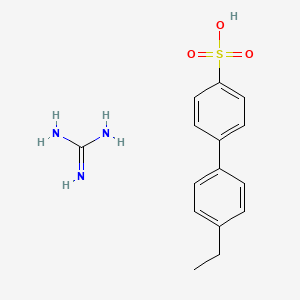
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)

